N-Hydroxyisonicotinimidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

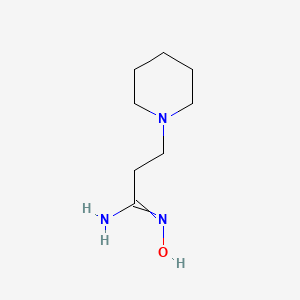

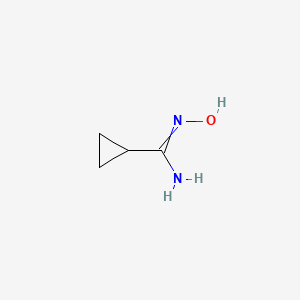

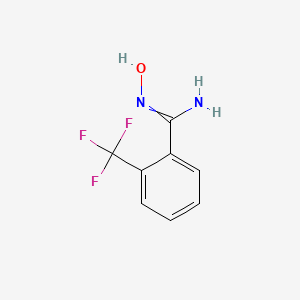

N-Hydroxyisonicotinimidamide is a chemical compound with the molecular formula C6H7N3O . It is a white to yellow powder or crystals .

Molecular Structure Analysis

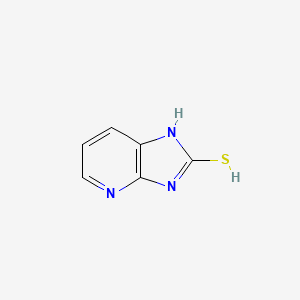

The InChI code for this compound is 1S/C6H7N3O/c7-6(9-10)5-1-3-8-4-2-5/h1-4,10H,(H2,7,9) . This indicates that it has a pyridine ring with a hydroxy group and a carboximidamide group attached.Physical and Chemical Properties Analysis

This compound is a white to yellow powder or crystals . It has a molecular weight of 137.14 .Aplicaciones Científicas De Investigación

Hydroxyurea Clinical Experience : Hydroxyurea, an inhibitor of ribonucleotide reductase, has been used for antineoplastic therapy and has seen diverse clinical applications over three decades. Its role in DNA synthesis regulation makes it a target for cancer treatment. Current research aims to expand its clinical applications (Donehower, 1992).

Neonicotinoid Metabolism : Neonicotinoids, a class of insecticides, undergo Phase I and II metabolism, which involves hydroxylation by microsomal CYP450 isozymes and cytosolic aldehyde oxidase. These metabolic pathways could be relevant to understanding the metabolism of N-Hydroxyisonicotinimidamide (Casida, 2011).

Hydroxyurea's Cell Killing Mechanisms : Hydroxyurea's role in generating replication stress and cell death, primarily through oxidative stress, offers insights into the cytotoxic mechanisms of hydroxy compounds. This knowledge could be applicable to this compound (Singh & Xu, 2016).

Hydroxyapatite in Tumor Treatment : Hydroxyapatite (HA) nanoparticles have been shown to suppress tumor growth and enhance bone regeneration. The therapeutic and regenerative properties of HA could provide a framework for similar applications in this compound (Zhang et al., 2019).

Synthesis of N’-hydroxy-N-alkylpyridinecarboximidamides : A study on the synthesis of N’-hydroxy-N-alkylpyridinecarboximidamides, a related class of compounds, might offer insights into the synthesis and potential applications of this compound (Aksamitowski et al., 2017).

Properties of Hydroxylamines and Hydroxamic Acids : This research examines the biochemical formation and properties of hydroxylamines and hydroxamic acids, which could be relevant to understanding the chemical behavior of this compound (Weisburger & Weisburger, 1973).

Safety and Hazards

N-Hydroxyisonicotinimidamide is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray as a precautionary measure .

Mecanismo De Acción

Target of Action

N-Hydroxyisonicotinimidamide is a derivative of nicotinamide, also known as Vitamin B3 . The primary targets of nicotinamide and its derivatives are the enzymes involved in the synthesis of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial for cellular energy metabolism .

Mode of Action

It is known that nicotinamide and its derivatives interact with their targets by inhibiting mycolic acid synthesis, which interferes with cell wall synthesis, thereby producing a bactericidal effect . They also disrupt DNA, lipid, carbohydrate, and NAD synthesis and/or metabolism .

Biochemical Pathways

This compound, like other components of Vitamin B3, is a precursor to the nicotinamide-derived redox cofactor, NAD, its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These molecules are collectively referred to as NAD(P)(H) and play a pivotal role in cellular energy metabolism .

Pharmacokinetics

It is known that nicotinamide is absorbed almost completely in the small intestine after ingestion . It is stored as NAD in the liver and excretion occurs via the kidneys

Result of Action

The result of this compound’s action is the modulation of cellular energy metabolism through its role in the synthesis of NAD and NADP. This can have wide-ranging effects on cellular function, as these molecules are involved in numerous biochemical reactions .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of N-Hydroxyisonicotinimidamide can be achieved through a two-step reaction process. The first step involves the synthesis of isonicotinimidamide, which is then converted to N-Hydroxyisonicotinimidamide in the second step.", "Starting Materials": [ "Isonicotinic acid", "Thionyl chloride", "Ammonia", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Acetic anhydride", "Sodium acetate", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of isonicotinimidamide", "1. Isonicotinic acid is reacted with thionyl chloride to form isonicotinoyl chloride.", "2. The isonicotinoyl chloride is then reacted with ammonia to form isonicotinimidamide.", "Step 2: Conversion of isonicotinimidamide to N-Hydroxyisonicotinimidamide", "1. Isonicotinimidamide is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form N-hydroxyisonicotinimidamide.", "2. The N-hydroxyisonicotinimidamide is then acetylated using acetic anhydride and sodium acetate in ethanol to form the final product, N-Hydroxyisonicotinimidamide." ] } | |

Número CAS |

1217430-16-4 |

Fórmula molecular |

C6H7N3O |

Peso molecular |

137.14 g/mol |

Nombre IUPAC |

N'-hydroxypyridine-4-carboximidamide |

InChI |

InChI=1S/C6H7N3O/c7-6(9-10)5-1-3-8-4-2-5/h1-4,10H,(H2,7,9) |

Clave InChI |

ZUUATXHRJFHSGO-UHFFFAOYSA-N |

SMILES isomérico |

C1=CN=CC=C1/C(=N\O)/N |

SMILES |

C1=CN=CC=C1C(=NO)N |

SMILES canónico |

C1=CN=CC=C1C(=NO)N |

Solubilidad |

>20.6 [ug/mL] (The mean of the results at pH 7.4) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(E)-N'-hydroxycarbamimidoyl]benzoate](/img/structure/B7721498.png)

![2-[(3R)-3-hydroxypyrrolidin-1-ium-1-yl]acetate](/img/structure/B7721558.png)